molecular formula C9H15NO3 B13560711 1-Acetamido-3-methylcyclopentane-1-carboxylic acid

1-Acetamido-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B13560711
M. Wt: 185.22 g/mol
InChI Key: DBKDQINETWSXCV-UHFFFAOYSA-N
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Description

1-Acetamido-3-methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclopentane, featuring an acetamido group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetamido-3-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of 3-methylcyclopentanone with acetic anhydride in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the reaction of 3-methylcyclopentanone with acetamide under acidic conditions, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Acetamido-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Acetamido-3-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetamido-3-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopentanecarboxylic acid: Similar structure but lacks the acetamido group.

    1-(N-ethylacetamido)-3-methylcyclopentane-1-carboxylic acid: Contains an ethyl group instead of a methyl group on the acetamido moiety.

Uniqueness

1-Acetamido-3-methylcyclopentane-1-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-acetamido-3-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-6-3-4-9(5-6,8(12)13)10-7(2)11/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

DBKDQINETWSXCV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C(=O)O)NC(=O)C

Origin of Product

United States

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